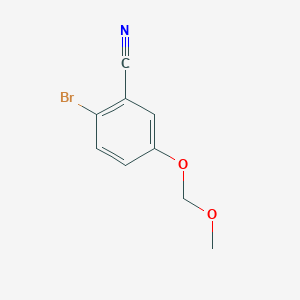

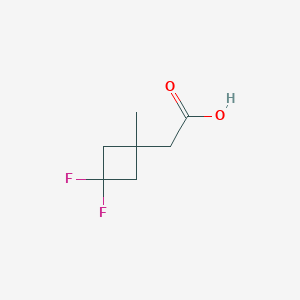

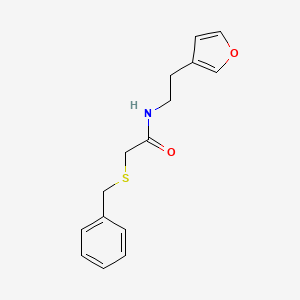

![molecular formula C20H16N4O4S B2872434 7-methyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1111974-32-3](/img/structure/B2872434.png)

7-methyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a tolyl group, an oxadiazole ring, a thioether, and a quinazolinone. The tolyl group is a functional group related to toluene and has the general formula CH3C6H4−R . The oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The thioether is a functional group consisting of a sulfur atom connected to two alkyl or aryl groups. The quinazolinone is a type of organic compound that forms a bicyclic structure made up of a benzene ring and a quinazoline ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The tolyl group could be introduced through a C-C coupling reaction . The oxadiazole ring could be formed through a cyclization reaction . The thioether could be formed through a nucleophilic substitution reaction . The quinazolinone could be synthesized through a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a bicyclic ring system. The tolyl group would add a degree of aromaticity to the molecule . The oxadiazole ring would introduce heteroatoms (nitrogen and oxygen), which could participate in hydrogen bonding . The thioether would introduce a sulfur atom, which is larger and more polarizable than oxygen, potentially affecting the compound’s reactivity . The quinazolinone would form a rigid bicyclic structure, which could affect the compound’s conformation and stereochemistry .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. The tolyl group could undergo electrophilic aromatic substitution . The oxadiazole ring could participate in nucleophilic substitution reactions . The thioether could be oxidized to a sulfoxide or sulfone . The quinazolinone could undergo reactions at the carbonyl group, such as reduction or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of aromatic rings and heteroatoms could increase the compound’s polarity, potentially affecting its solubility in different solvents . The rigid bicyclic structure could influence the compound’s melting point and boiling point .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Antimicrobial Agents : A series of substituted quinazolines, which structurally relate to the requested compound, were synthesized and evaluated for antimicrobial activity. These compounds displayed broad-spectrum activity against various microorganisms, indicating their potential as antimicrobial agents. A quantitative structure–activity relationship (QSAR) study identified hydrophobic, electronic, and topological descriptors significantly affecting antibacterial activity (Buha et al., 2012).

Antioxidant and Cytotoxic Activity : Derivatives of quinazolin-4(3H)-one, through derivatization with polyphenolic compounds, showed significant antioxidant activity and cytotoxicity against cancer cell lines, suggesting their usefulness in developing therapeutic agents with antioxidant properties (Pele et al., 2022).

Anticonvulsant Activity : Certain 2-substituted 3-aryl-4(3H)-quinazolinones exhibited promising anticonvulsant activity, revealing the therapeutic potential of quinazolinone derivatives in epilepsy treatment (Wolfe et al., 1990).

Anti-inflammatory and Analgesic Activities : Studies on 1,3,4-oxadiazole and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives showed these compounds possess anti-inflammatory and analgesic activities with reduced ulcerogenic effects, indicating their potential in designing safer anti-inflammatory drugs (Chawla et al., 2012).

Chemical Synthesis and Reactions

Synthetic Routes : Research on the synthesis and reactions of related quinazolinone derivatives provides insights into developing new synthetic routes for such compounds, which could be useful in medicinal chemistry and drug development efforts (Eid et al., 1990).

Hybrid Molecule Development : The development of hybrid molecules incorporating the quinazolin-4(3H)-one heterocycle moiety with significant therapeutic properties highlights the compound's versatility in contributing to pharmaceutical research (Guoqianga, 2012).

Zukünftige Richtungen

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, researchers could explore more efficient methods of synthesizing the compound or investigate its reactivity under different conditions . If the compound shows biological activity, it could be studied as a potential pharmaceutical .

Eigenschaften

IUPAC Name |

7-methyl-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O4S/c1-11-4-3-5-12(6-11)18-22-17(28-23-18)9-29-20-21-14-8-16-15(26-10-27-16)7-13(14)19(25)24(20)2/h3-8H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMJCSUYYGPCTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

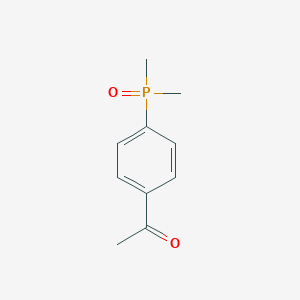

![N-[2-[(1-Cyclopentyl-5-methylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2872351.png)

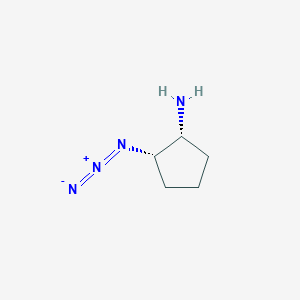

![Phenyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2872354.png)

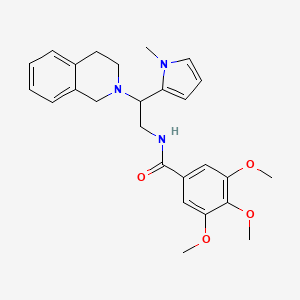

![5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2872360.png)

![1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine](/img/structure/B2872362.png)

![1-(5-Oxa-8-azaspiro[2.6]nonan-8-yl)prop-2-en-1-one](/img/structure/B2872374.png)